N-(2,3-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dichlorophenyl group and a formyl-indole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with a formylating agent like DMF and POCl3.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a nucleophilic substitution reaction, where the indole derivative is reacted with a dichlorophenyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The dichlorophenyl and formyl groups may enhance binding affinity and specificity towards these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: can be compared with other indole derivatives, such as:
Uniqueness
This compound: is unique due to the presence of both dichlorophenyl and formyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
496960-31-7 |
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Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-5-3-6-14(17(13)19)20-16(23)9-21-8-11(10-22)12-4-1-2-7-15(12)21/h1-8,10H,9H2,(H,20,23) |
InChI Key |
PNPNBQNBIPAKQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C=O |
Origin of Product |
United States |
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